Hexaphenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexakis-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHWPVJPWQGYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243983 | |

| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-04-1 | |

| Record name | Hexaphenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaphenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5',6'-tetraphenyl-o-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaphenylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L5JAJ94N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Allure of a Propeller-Shaped Molecule: A Technical Guide to the History and Synthesis of Hexaphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

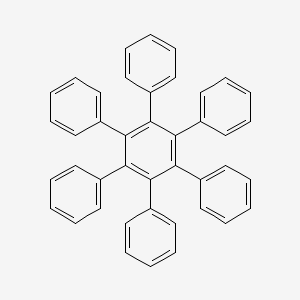

Hexaphenylbenzene is a fascinating aromatic hydrocarbon composed of a central benzene ring symmetrically substituted with six phenyl groups.[1] Its unique, propeller-like, non-planar structure, a consequence of steric hindrance between the peripheral phenyl rings, imparts it with a range of remarkable properties.[2] These include high thermal stability, significant solubility in common organic solvents, and unique photophysical characteristics, making it a valuable building block in materials science and supramolecular chemistry. Its derivatives have found applications as liquid crystalline materials, in organic light-emitting diodes (OLEDs), as photochemical switches, and as molecular receptors. This in-depth technical guide explores the historical discovery and the evolution of synthetic methodologies for this iconic molecule, providing detailed experimental protocols and comparative data for key synthetic routes.

Historical Perspective: The Pioneering Synthesis by Dilthey

The story of this compound's synthesis begins in 1933 with the pioneering work of the German chemist Wilhelm Dilthey and his colleagues.[3][4] They achieved the first successful synthesis through a [4+2] cycloaddition, now famously known as the Diels-Alder reaction.[2] This seminal work laid the foundation for the primary and most widely recognized method for constructing the sterically crowded this compound core.

Core Synthetic Methodologies

The synthesis of this compound has evolved significantly since its initial discovery. The primary methods can be categorized into three main types:

-

The Diels-Alder Reaction: This classical approach remains a cornerstone of this compound synthesis, involving the reaction of a substituted cyclopentadienone (a diene) with an alkyne (a dienophile).

-

Transition Metal-Catalyzed Cyclotrimerization: This method utilizes transition metal catalysts, most notably cobalt and palladium, to trimerize three molecules of an alkyne, such as diphenylacetylene, to form the benzene core.[2]

-

Carbon-Carbon Coupling Reactions: Modern cross-coupling techniques, particularly the Suzuki-Miyaura coupling, offer a versatile route to this compound and its derivatives, often involving a multi-step process.

Comparative Overview of Synthetic Routes

The choice of synthetic route to this compound depends on factors such as desired scale, available starting materials, and tolerance for high temperatures or specific catalysts. The following table summarizes the key quantitative data for the primary synthetic methods.

| Synthetic Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Diels-Alder Reaction | Tetraphenylcyclopentadienone, Diphenylacetylene | Benzophenone (solvent) | 301-303 | 45 minutes | 84 | High yield, well-established | High reaction temperature |

| Diels-Alder Reaction (Solvent-free) | Tetraphenylcyclopentadienone, Diphenylacetylene | None | High Temperature | Not specified | Not specified | Avoids solvent use | Poor heat transfer on a larger scale |

| Cobalt-Catalyzed Cyclotrimerization | Diphenylacetylene | [Co₂(CO)₈] | Not specified | Not specified | Not specified | Atom economical | Potential for side products |

| Palladium-Catalyzed Cyclotrimerization | Diphenylacetylene | Bis(benzonitrile)palladium(II) chloride | Not specified | Not specified | Not specified | Good yields reported in literature | Catalyst cost and sensitivity |

| Suzuki-Miyaura Coupling (Two-step) | 1,4-Diiodo-2,3,5,6-tetraphenylbenzene, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ / Dioxane, H₂O | Reflux | 3 days | High (for substituted analogs) | High functional group tolerance | Multi-step synthesis |

Detailed Experimental Protocols

Diels-Alder Synthesis of this compound

This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]

Reaction Scheme:

Diels-Alder reaction pathway for this compound synthesis.

Materials:

-

Tetraphenylcyclopentadienone: 8.0 g (0.021 mole)

-

Diphenylacetylene: 8.0 g (0.043 mole)

-

Benzophenone: 40 g

-

Diphenyl ether: 8 mL

-

Benzene (for washing)

Procedure:

-

A 100-mL round-bottomed flask is charged with 40 g of benzophenone and heated with a free flame until the solid melts.

-

Through a paper cone, 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene are added to the molten benzophenone.

-

An air condenser is attached, and the mixture is heated to a brisk reflux (liquid phase temperature of 301-303 °C) using a microburner.

-

The reaction is monitored by the evolution of carbon monoxide and a color change from deep purple to reddish-brown, which typically takes 25-30 minutes. The reaction is complete after about 45 minutes when no further color change is observed.

-

The flask is removed from the heat, and 8 mL of diphenyl ether is added to prevent the solidification of the benzophenone solvent.

-

The mixture is reheated to dissolve the crystals that have separated and then allowed to cool to room temperature for crystallization.

-

The crystalline product is collected by filtration and washed with benzene to remove the solvent.

-

This procedure yields approximately 9.4 g (84%) of colorless plates of this compound with a melting point of 454-456 °C (sealed capillary).[5]

Transition Metal-Catalyzed Cyclotrimerization

While a detailed, high-yield protocol for the cobalt-catalyzed cyclotrimerization of diphenylacetylene to the parent this compound is not as commonly documented as the Diels-Alder route, the general principle involves the [2+2+2] cycloaddition of three alkyne molecules.

Conceptual Workflow:

References

- 1. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]

- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]

- 3. studypool.com [studypool.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Pioneering Synthesis of Hexaphenylbenzene: A Technical Guide

An in-depth examination of the first synthesis of hexaphenylbenzene by Eugen Dilthey, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this landmark achievement in organic chemistry.

The first successful synthesis of this compound was a significant milestone, accomplished by the reaction of tetraphenylcyclopentadienone with diphenylacetylene. This reaction proceeds via a Diels-Alder cycloaddition, followed by the elimination of carbon monoxide to form the highly stable and sterically crowded this compound molecule.[1][2] This technical guide provides a detailed overview of the experimental protocol, quantitative data, and the underlying reaction pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound, based on established and verified procedures.[3]

Table 1: Reactant and Product Specifications

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Tetraphenylcyclopentadienone | 384.48 | 8.0 | 0.021 |

| Diphenylacetylene | 178.23 | 8.0 | 0.043 |

| This compound | 534.70 | 9.4 (Yield) | 0.0176 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Benzophenone |

| Reaction Temperature | 301-303°C |

| Reaction Time | ~45 minutes |

| Product Yield | 84% |

| Melting Point | 454-456°C (sealed capillary) |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound, adapted from the procedure reported in Organic Syntheses.[3]

Materials:

-

Tetraphenylcyclopentadienone (8.0 g, 0.021 mole)

-

Diphenylacetylene (8.0 g, 0.043 mole)

-

Benzophenone (40 g)

-

Diphenyl ether (8 ml)

-

Benzene (for washing)

-

100-ml round-bottomed flask with ground-glass joint

-

Air condenser

-

Microburner

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: In a 100-ml round-bottomed flask, 40 g of benzophenone is melted by heating over a free flame.

-

Addition of Reactants: Once the benzophenone is molten, 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene are introduced into the flask. An air condenser is then attached.

-

Heating: The mixture is heated with a microburner to a brisk reflux. The temperature of the liquid phase should be maintained at 301–303°C.

-

Reaction Progression: The evolution of carbon monoxide will be observed, and the initial purple color of the reaction mixture will begin to fade within 15-20 minutes, changing to a reddish-brown after 25-30 minutes. The heating is continued for approximately 45 minutes, or until no further lightening of the color is observed.

-

Work-up: The flask is removed from the heat, and 8 ml of diphenyl ether is added to prevent the solidification of the benzophenone solvent. The mixture is then allowed to cool to room temperature, during which time crystals of this compound will form.

-

Isolation and Purification: The crystalline product is collected by vacuum filtration and washed with benzene to remove the solvent. The resulting colorless plates of this compound are then dried. This procedure yields approximately 9.4 g (84%) of the product with a melting point of 454–456°C (in a sealed capillary).

Reaction Pathway

The synthesis of this compound proceeds through a [4+2] Diels-Alder cycloaddition reaction between the diene (tetraphenylcyclopentadienone) and the dienophile (diphenylacetylene). This is followed by a retro-Diels-Alder reaction involving the elimination of carbon monoxide to yield the final aromatic product.

Caption: Reaction scheme for the synthesis of this compound.

References

Spectroscopic Characterization of Hexaphenylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize hexaphenylbenzene, a sterically crowded, propeller-shaped aromatic molecule. Due to its unique non-planar structure, this compound exhibits distinct spectroscopic properties that are crucial for its identification and for the development of its derivatives in various applications, including materials science and drug development. This document details the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, and mass spectrometry (MS), and presents the expected quantitative data in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol

Instrumentation: A high-field NMR spectrometer, such as a Varian Inova-400 (400 MHz) or Varian Inova-500 (500 MHz), is typically employed for acquiring ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 20 °C.[1]

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more scans, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 20 °C.[1]

Data Presentation

Due to the high symmetry of the this compound molecule, the ¹H and ¹³C NMR spectra are relatively simple. However, aggregation in solution can lead to broadened resonances.[1] The chemical shifts for a substituted this compound derivative are provided below as a reference.

| Spectroscopic Data for a this compound Derivative | |

| ¹H NMR (500 MHz, CDCl₃, 20 °C) | δ (ppm) : 7.20 (d, J=8.5 Hz, 4H, Ar), 7.05 (d, J=8.5 Hz, 8H, Ar), 6.90 (d, J=8 Hz, 8H, Ar), 6.64 (d, J=8.5 Hz, 4H, Ar)[1] |

| ¹³C NMR (125 MHz, CDCl₃, 20 °C) | δ (ppm) : 142.90, 139.75, 139.53, 132.37, 131.18, 130.56, 128.62, 128.36, 124.86, 124.27, 124.25, 124.22, 124.19, 122.70, 120.75[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups and vibrational modes of the bonds within the this compound molecule.

Experimental Protocol

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or a similar instrument is suitable for this analysis.[1]

Sample Preparation:

-

Neat Solid: The spectrum can be obtained directly from a solid sample using an attenuated total reflectance (ATR) accessory.

-

KBr Pellet: Alternatively, grind a small amount of the sample with potassium bromide (KBr) and press it into a thin pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet press).

-

Place the sample and acquire the spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

Data Presentation

The FTIR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C-C bond vibrations.

| FTIR Spectroscopic Data for this compound | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3055[2] |

| Aromatic C=C Stretch | 1600, 1517, 1439[2] |

| C-H In-plane Bending | 1071, 1019[2] |

| C-H Out-of-plane Bending | 896, 739[2] |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound, while fluorescence spectroscopy reveals its emission properties.

Experimental Protocol

Instrumentation:

-

UV-Vis: A Cary 50 UV-Vis spectrometer or equivalent.[1]

-

Fluorescence: A Varian Cary Eclipse fluorimeter or similar instrument.[1]

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as chloroform or dichloromethane.

-

The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 for UV-Vis measurements.

-

Use the same solution for fluorescence measurements.

Data Acquisition:

-

UV-Vis: Scan the absorbance from approximately 200 to 800 nm.

-

Fluorescence: Excite the sample at its absorption maximum (λ_max) and record the emission spectrum over a longer wavelength range.

Data Presentation

This compound and its derivatives typically exhibit strong absorption in the UV region and can show blue fluorescence.

| UV-Vis and Fluorescence Spectroscopic Data | |

| UV-Vis (Chloroform) | λ_max (nm) : ~371[1] |

| Fluorescence | Derivatives of this compound are known to exhibit blue fluorescence. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol

Instrumentation:

-

MALDI-TOF: A Bruker Reflex II or a similar instrument is used for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry.[1]

-

HRMS-ESI: A Thermo-Finnigan 7T LTQ-FTMS spectrometer can be used for High-Resolution Electrospray Ionization mass spectrometry.[1]

Sample Preparation (MALDI-TOF):

-

Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like acetonitrile or a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Mix the sample solution with the matrix solution on the MALDI target plate.

-

Allow the solvent to evaporate, leaving co-crystals of the sample and matrix.

Data Acquisition:

-

The sample is irradiated with a laser, causing desorption and ionization.

-

The ions are accelerated in an electric field, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

Data Presentation

The mass spectrum of this compound will show a prominent peak corresponding to its molecular ion.

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₄₂H₃₀ |

| Exact Mass | 534.23 g/mol |

| MALDI-TOF MS | m/z : 534.7 (M⁺) |

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and the relationship between the obtained data and the molecular structure.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Correlation between this compound's structure and its spectroscopic data.

References

Unveiling the Photophysical intricacies of Hexaarylbenzenes: A Technical Guide to UV-Vis Absorption and Fluorescence Spectra

For Researchers, Scientists, and Drug Development Professionals

Hexaarylbenzenes (HABs) represent a fascinating class of propeller-shaped molecules that have garnered significant attention in materials science and medicinal chemistry. Their unique non-planar structure, arising from steric hindrance between the peripheral aryl rings, imparts them with distinct photophysical properties, including characteristic ultraviolet-visible (UV-Vis) absorption and fluorescence emission profiles. Many HAB derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent upon aggregation, making them promising candidates for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. This technical guide provides an in-depth exploration of the UV-Vis absorption and fluorescence spectra of hexaarylbenzenes, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Photophysical Properties of Hexaarylbenzenes

The electronic absorption and emission characteristics of hexaarylbenzenes are intricately linked to their molecular structure, particularly the nature and substitution pattern of the peripheral aryl rings. The twisted conformation of the aryl groups with respect to the central benzene ring limits π-conjugation, which is a key determinant of their spectral properties.

UV-Vis Absorption Spectra

The UV-Vis absorption spectra of hexaarylbenzenes are typically characterized by intense absorption bands in the ultraviolet region, generally between 250 and 400 nm. These absorptions are attributed to π-π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are sensitive to the electronic nature of the substituents on the aryl rings. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups often lead to a blue-shift (hypsochromic shift).

Fluorescence Spectra

In dilute solutions, many simple hexaarylbenzene derivatives are weakly fluorescent or non-emissive due to the efficient non-radiative decay of the excited state through intramolecular rotations of the peripheral phenyl groups. However, upon aggregation in poor solvents or in the solid state, these molecules can exhibit strong fluorescence, a hallmark of the AIE phenomenon. The emission spectra of HAB-based AIEgens are often observed in the blue to green region of the visible spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can increase dramatically upon aggregation.

Quantitative Photophysical Data

The following tables summarize the key UV-Vis absorption and fluorescence data for a selection of hexaarylbenzene derivatives, compiled from the scientific literature.

| Compound/Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF (%) | Reference |

| Hexaphenylbenzene | CH2Cl2 | ~250 | - | - | - | [1] |

| p-TPE-HAB | THF | 328 | 81,260 | 402 | 1.2 | [2][3] |

| o-TPE-HAB | THF | 323 | 168,100 | 387 | 0.7 | [2][3] |

| Pyrene-fused HAB (3a) | DCM | 275, 340 | - | 409 | Low | [4] |

| Pyrene-fused HAB (3b) | DCM | 279, 342 | - | 412 | Low | [4] |

| Pyrene-fused HAB (3c) | DCM | 273, 334 | - | 425 | Low | [4] |

| Pyrene-fused HAB (3f) | DCM | 285, 352 | - | 448 | Low | [4] |

Note: The quantum yields for the pyrene-fused HABs in solution are generally low due to intramolecular rotations, but they exhibit significant emission enhancement in the aggregated state.

| Compound/Derivative | State | λem (nm) | ΦF (%) | Reference |

| p-TPE-HAB | Aggregated (THF/water, 99% water) | - | 63 | [2][3] |

| o-TPE-HAB | Aggregated (THF/water, 99% water) | - | 35 | [2][3] |

| Pyrene-fused HABs (3a-e) | Solid State | 403-437 | High | [4] |

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy measurements on hexaarylbenzene derivatives, synthesized from common laboratory practices.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of hexaarylbenzene derivatives.

Materials:

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)[5]

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), cyclohexane)

-

Hexaarylbenzene sample

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the hexaarylbenzene derivative in the chosen spectroscopic grade solvent at a known concentration (e.g., 1 x 10-3 M).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10-5 to 1 x 10-6 M.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε) at λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and fluorescence quantum yield (ΦF) of hexaarylbenzene derivatives.

Materials:

-

Fluorometer (e.g., Varian Cary Eclipse spectrophotometer, Edinburgh FLS980 with integrating sphere)[4][6]

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Hexaarylbenzene sample

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the hexaarylbenzene derivative in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).

-

Set the desired emission wavelength range.

-

-

Emission Spectrum Measurement:

-

Record the fluorescence emission spectrum of the sample solution.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the quantum yield standard with a similar absorbance (< 0.1) at the same excitation wavelength.

-

Record the fluorescence emission spectrum of the standard under the same experimental conditions.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The fluorescence quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Quantum Yield Determination (Absolute Method):

-

An integrating sphere is used to collect all emitted photons.

-

The sample is placed inside the sphere and excited.

-

The instrument measures both the scattered excitation light and the emitted fluorescence to directly calculate the quantum yield without the need for a reference standard.[7]

-

Visualization of Concepts and Workflows

To better illustrate the key processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and photophysical characterization of hexaarylbenzenes.

Caption: The mechanism of Aggregation-Induced Emission (AIE) in hexaarylbenzenes.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Position-dependent hexaarylbenzene AIEgens: synthesis, characterization and optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. escholarship.org [escholarship.org]

- 5. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 6. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Hexaphenylbenzene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols and crystallographic data related to the X-ray structure analysis of hexaphenylbenzene. The document details the synthesis and crystallization of the molecule and presents its key structural parameters as determined by single-crystal X-ray diffraction.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection of this compound.

Synthesis of this compound

This compound can be synthesized via a Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[1][2] A high-boiling solvent such as benzophenone is used to achieve the required reaction temperature.[3]

Materials:

-

Tetraphenylcyclopentadienone

-

Diphenylacetylene

-

Benzophenone (solvent)

-

Diphenyl ether

-

Benzene (for washing)

-

100 mL round-bottomed flask

-

Air condenser

-

Microburner

Procedure:

-

Melt 40 g of benzophenone in a 100 mL round-bottomed flask by heating over a free flame.

-

Introduce 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene into the molten benzophenone.

-

Attach an air condenser and heat the mixture to a brisk reflux (approximately 301-303 °C).

-

Observe the reaction progress: the initial purple color will fade to a reddish-brown over about 25-30 minutes as carbon monoxide evolves.

-

After approximately 45 minutes, or when no further color change is observed, remove the heat source.

-

To prevent the solidification of the benzophenone solvent upon cooling, add 8 mL of diphenyl ether to the reaction mixture.

-

Reheat the mixture to dissolve any crystals that may have formed, and then allow the solution to cool slowly to room temperature for crystallization.

-

Collect the resulting colorless plate-like crystals by filtration.

-

Wash the crystals with benzene to remove the solvent, yielding the final product.[3]

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination. For this compound, slow cooling or solvent evaporation methods are effective.

Recrystallization Protocol:

-

Dissolve the crude this compound product in a minimal amount of a high-boiling solvent, such as diphenyl ether (e.g., 7 mL per gram of product).[3]

-

Heat the mixture until the solid is completely dissolved.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Over several hours to days, single crystals of sufficient size and quality for X-ray diffraction will form.

-

Carefully select a well-formed, single crystal for mounting.

Single-Crystal X-ray Diffraction Data Collection

The following is a generalized protocol for the collection of X-ray diffraction data from a single crystal of this compound. Actual parameters may vary depending on the specific diffractometer and X-ray source used.

Procedure:

-

Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (commonly 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected over a range of omega (ω) and phi (φ) angles.

-

The X-ray source is often a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[4]

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Scale the integrated data and correct for experimental factors such as absorption.

-

Determine the unit cell parameters and the crystal's space group.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process adjusts atomic coordinates, and thermal displacement parameters.

-

Validate the final crystal structure using crystallographic software to ensure its chemical and geometric soundness.

-

Crystallographic Data and Structure Analysis

The crystal structure of this compound has been determined, revealing a non-planar, propeller-like conformation.[1] At ambient conditions, it crystallizes in the orthorhombic space group Pna2₁, a non-centrosymmetric arrangement.[5] A pressure-induced phase transition to a monoclinic P2₁/c space group has also been reported at 1.05 GPa.[6]

Data Presentation

The following tables summarize the key crystallographic data for the orthorhombic polymorph of this compound at ambient pressure.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value | Reference |

| Chemical Formula | C₄₂H₃₀ | [5] |

| Formula Weight | 534.69 g/mol | [5] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pna2₁ | [5] |

| a (Å) | 11.446 (14) | [5] |

| b (Å) | 18.97 (2) | [5] |

| c (Å) | 11.559 (17) | [5] |

| α, β, γ (°) | 90, 90, 90 | [5] |

| Volume (ų) | 2509 (3) | [5] |

| Z (Molecules per unit cell) | 4 | [5] |

| CCDC Deposition Number | 177146 | [7] |

Table 2: Key Structural Parameters

| Parameter | Description | Value | Reference |

| C-C Bond Distances (Central Ring) | The bond lengths within the central benzene ring are typical for aromatic systems. | Normal | |

| C-C Bond Distances (Peripheral Rings) | The bond lengths within the six peripheral phenyl rings are also within the expected range for aromatic C-C bonds. | Normal | |

| C-C Bond Distances (Central to Peripheral) | The single bonds connecting the central benzene ring to the peripheral phenyl rings. | ~1.50 Å | |

| Phenyl Ring Torsion Angle | The dihedral angle at which the peripheral phenyl rings are twisted out of the plane of the central benzene ring due to steric hindrance. This gives the "propeller" shape. | ~65° | [1] |

A complete list of bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 177146.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis and deposition of its crystal structure data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. X-ray Data Collection Course [mol-xray.princeton.edu]

- 5. Buy this compound | 992-04-1 [smolecule.com]

- 6. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C42H30 | CID 70432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propeller-like Conformation of Hexaphenylbenzene in the Solid State: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the propeller-like conformation of hexaphenylbenzene (HPB) in the solid state. We delve into the structural intricacies, the experimental methodologies used for its characterization, and the theoretical underpinnings of its unique three-dimensional architecture. This document is intended to be a core resource for researchers and professionals working in fields where molecular conformation and solid-state packing are of critical importance.

Introduction

This compound is a fascinating aromatic molecule composed of a central benzene ring peripherally substituted with six phenyl rings.[1] Due to significant steric hindrance between the adjacent phenyl groups, a planar conformation is energetically unfavorable.[2] Consequently, the phenyl rings are forced to twist out of the plane of the central benzene ring, adopting a stable, non-planar, propeller-like conformation.[1][3] This distinct three-dimensional structure governs its physical and chemical properties, including its crystal packing, solubility, and potential applications in materials science and as a scaffold in drug design.[4][5] Understanding the nuances of this propeller conformation in the solid state is crucial for predicting and engineering its behavior in various applications.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been extensively studied, primarily through single-crystal X-ray diffraction. These studies have revealed the precise arrangement of the atoms and the characteristic propeller-like shape of the molecule.

Crystallographic Data

This compound is known to crystallize in different polymorphic forms, with the orthorhombic space group Pna2₁ being a commonly reported modification.[3] High-pressure studies have also shown a phase transition to a monoclinic P2₁/c space group at 1.05 GPa.[6][7] The crystallographic data for the orthorhombic form is summarized in the table below.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pna2₁ | [3] |

| a (Å) | 11.080 | [3] |

| b (Å) | 21.777 | [3] |

| c (Å) | 12.553 | [3] |

| Z (molecules per unit cell) | 4 | [3] |

The Propeller Conformation: Torsion Angles

The defining feature of the this compound structure is the torsion angle of the peripheral phenyl rings with respect to the central benzene ring. These rings are twisted out of the central plane by a significant degree to alleviate steric strain.[1] In the solid state, the phenyl rings are rotated by approximately 65° relative to the central ring.[1] Another study reported a twist of about 25° from a position perpendicular to the central ring.[3] It is important to note that in the gas phase, the phenyl rings are nearly perpendicular to the central ring.[1]

| Parameter | Description | Approximate Value (°) | Reference |

| Phenyl Ring Torsion Angle | The dihedral angle between the plane of a peripheral phenyl ring and the plane of the central benzene ring. | 65 | [1] |

| Phenyl Ring Twist from Perpendicular | The deviation of the phenyl ring from a position perpendicular to the central benzene ring. | 25 | [3] |

Experimental Protocols

The characterization of the solid-state conformation of this compound relies on a combination of synthesis, crystallization, and analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[1][8]

Protocol:

-

Reactants: Tetraphenylcyclopentadienone and diphenylacetylene.

-

Solvent: A high-boiling point solvent such as benzophenone is used.[8]

-

Reaction Conditions: The mixture is heated to reflux (approximately 300°C) in the solvent.[8]

-

Reaction Progression: The reaction is monitored by the disappearance of the characteristic purple color of tetraphenylcyclopentadienone, which typically occurs within 30-45 minutes.[8]

-

Work-up: After cooling, the crude product is precipitated and can be purified by recrystallization.[8]

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate X-ray crystallographic analysis.

Protocol:

-

Purification: The synthesized this compound is thoroughly purified, for instance, by recrystallization from a suitable solvent like diphenyl ether.[8]

-

Solvent Selection: A solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature is chosen.

-

Crystallization: A saturated solution of purified this compound is prepared in the chosen solvent at an elevated temperature.

-

Cooling: The solution is allowed to cool slowly and undisturbed over several days. Slow cooling promotes the formation of large, well-ordered single crystals.

-

Isolation: The resulting crystals are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature (e.g., room temperature or cryogenic temperatures).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.[3]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide valuable information about the local environment and dynamics of molecules in the solid state, complementing the static picture from X-ray diffraction. While specific detailed protocols for this compound are not extensively documented in the initial search, a general approach would be as follows:

Protocol:

-

Sample Preparation: A powdered crystalline sample of this compound is packed into an NMR rotor.

-

Instrumentation: A high-field solid-state NMR spectrometer is used.

-

Techniques: Cross-polarization magic-angle spinning (CP-MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions.

-

Data Analysis: The chemical shifts and line shapes in the solid-state NMR spectrum can provide insights into the molecular conformation and packing.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the fundamental structure of the this compound molecule, highlighting the central benzene core and the six peripheral phenyl rings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Gas-Phase Conformational Analysis of Hexaphenylbenzene: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenylbenzene (HPB) is a notable aromatic hydrocarbon, characterized by a central benzene ring symmetrically substituted with six phenyl groups. Its unique propeller-shaped geometry, a consequence of significant steric hindrance, governs its physical and chemical properties. Understanding the precise conformational arrangement of HPB, particularly in the gas phase where intermolecular packing forces are absent, is critical for computational modeling, understanding its intrinsic electronic properties, and its application in materials science. This technical guide provides an in-depth analysis of the gas-phase conformation of this compound, detailing the experimental and computational methodologies employed for its characterization and presenting key structural data.

Introduction: The Propeller-like Structure of this compound

This compound (C₄₂H₃₀) adopts a non-planar, propeller-like conformation to minimize the severe steric repulsion between its six peripheral phenyl rings.[1] This steric crowding forces the phenyl groups to rotate out of the plane of the central benzene core.[1] The degree of this rotation, defined by the torsional angle between the plane of a peripheral phenyl ring and the central benzene ring, is highly sensitive to the molecule's environment. In the solid state, crystal packing forces play a significant role, resulting in a compromise between intramolecular strain and intermolecular interactions.[1] However, to understand the intrinsic, unperturbed structure of the molecule, a gas-phase analysis is essential.

Conformational Isomerism: Gas Phase vs. Solid State

The conformation of this compound exhibits significant differences between the gas and solid phases, primarily in the torsional angles of the peripheral phenyl rings.

-

Gas Phase: In the isolated, gaseous state, steric repulsion is the dominant factor. Gas-phase electron diffraction (GED) studies have shown that the peripheral phenyl rings are oriented nearly perpendicular to the central ring.[2][3] This arrangement minimizes intramolecular steric hindrance. The conformation is not static, with oscillations of approximately ±10° around this perpendicular orientation.

-

Solid State: In the crystalline state, under ambient conditions, the phenyl rings exhibit torsional angles of approximately 65-67°.[1][4] This less twisted conformation is a result of balancing intramolecular steric repulsion with stabilizing intermolecular packing forces within the crystal lattice.[1] High-pressure crystallographic studies have demonstrated that these torsional angles can be further reduced by applying external pressure, forcing the molecule towards a more planar conformation.[1]

The stark difference between the gas-phase and solid-state structures underscores the importance of specifying the phase when discussing the conformation of flexible molecules like HPB.

Experimental and Computational Methodologies

The determination of the gas-phase structure of molecules like this compound relies on a synergistic approach combining experimental techniques with computational modeling.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful experimental method for determining the geometric structure of molecules in the gas phase, free from the influence of intermolecular forces.[5]

Experimental Protocol:

-

Sample Introduction: The this compound sample is heated in a vacuum chamber to achieve sufficient vapor pressure. This gaseous sample is then effused through a fine nozzle (typically ~0.2 mm in diameter) into the diffraction chamber, which is maintained at a high vacuum (e.g., 10⁻⁷ mbar).[5]

-

Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the stream of gaseous molecules at a right angle.[5]

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms within the HPB molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector placed at a known distance from the interaction point. To capture a wide range of scattering angles, this is often done at multiple camera distances.[5]

-

Data Processing: The raw diffraction pattern is converted into a one-dimensional scattering intensity curve as a function of the momentum transfer (s). The total scattering intensity is composed of atomic scattering, which decreases monotonically, and molecular scattering, which contains the structural information. The smooth atomic scattering background is subtracted to isolate the molecular scattering component.[5]

-

Structural Refinement: The experimental molecular scattering curve is subjected to a least-squares fitting procedure. A theoretical model of the molecule's geometry (defined by bond lengths, bond angles, and torsional angles) is used to calculate a theoretical scattering curve. The parameters of this model are refined to achieve the best possible fit to the experimental data. A Fourier transform of the molecular scattering data yields a radial distribution curve (RDC), which represents the probability of finding a specific distance between any two atoms in the molecule and is used to visualize the fit quality.[5]

Computational Chemistry

Theoretical calculations are indispensable for refining and interpreting experimental GED data, especially for large and complex molecules.

-

Density Functional Theory (DFT): DFT calculations are frequently used to predict the optimized geometry and relative energies of different conformers.[1] For this compound, DFT calculations have been used to support experimental observations of its structure.[1]

-

Ab Initio Methods: High-level ab initio calculations can provide very accurate structural parameters and are often used as a benchmark for other methods.

-

Molecular Mechanics (MM): While less accurate, MM methods are computationally inexpensive and can be used in dynamic simulations or as a starting point for higher-level calculations.

Often, a combined approach is used where theoretical data from DFT or ab initio calculations are used as "restraints" in the GED refinement process. This helps to overcome the limitations of GED data alone, where some parameters may be highly correlated or difficult to determine independently.[6][7]

Quantitative Conformational Data

The primary parameter defining the conformation of this compound is the torsional angle between the peripheral phenyl rings and the central benzene core. The following table summarizes the reported values from various methods and conditions.

| Phase / Condition | Method | Torsional Angle (degrees) | Citation(s) |

| Gas Phase | Gas Electron Diffraction (GED) | ~90 (with ±10° oscillations) | |

| Solid State (Ambient) | X-ray Crystallography | ~65 - 67 | [1][4] |

| Solid State (1.05 GPa) | X-ray Crystallography | 62 ± 3 | [1] |

| Solid State (4.14 GPa) | X-ray Crystallography | 58 ± 3 | [1] |

| Isolated Molecule | Density Functional Theory (DFT) | ~66 | [1] |

Visualized Workflows and Relationships

To clarify the processes involved in the conformational analysis of this compound, the following diagrams illustrate the key workflows and logical relationships.

Conclusion

The conformational analysis of this compound reveals a highly flexible molecule whose structure is acutely dependent on its physical state. In the gas phase, freed from intermolecular constraints, HPB adopts a conformation where the six peripheral phenyl rings are twisted to a near-perpendicular orientation relative to the central benzene core to minimize steric strain. This intrinsic structure is best determined through a combination of gas electron diffraction experiments and high-level computational modeling. The data and methodologies presented in this guide provide a comprehensive framework for understanding and investigating the gas-phase structure of this compound, offering a crucial baseline for researchers in materials science, computational chemistry, and drug development.

References

- 1. Buy this compound | 992-04-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of Steric Hindrance in Hexaphenylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenylbenzene (HPB) is a fascinating aromatic molecule characterized by its unique propeller-like three-dimensional structure. This conformation arises from significant steric hindrance between the six peripheral phenyl rings, preventing them from adopting a coplanar arrangement with the central benzene ring. Understanding and accurately modeling this steric hindrance is crucial for predicting the physicochemical properties of HPB and its derivatives, which are of growing interest in materials science and drug development as molecular scaffolds. This technical guide provides an in-depth overview of the computational methodologies used to investigate the steric hindrance of this compound, including Density Functional Theory (DFT) for geometry optimization and rotational energy barrier calculations, and molecular dynamics (MD) simulations for assessing conformational dynamics. Detailed protocols for these computational experiments and a summary of key quantitative data are presented.

Introduction to this compound's Steric Hindrance

The structure of this compound consists of a central benzene ring to which six phenyl groups are attached. Due to the spatial crowding of the ortho-hydrogens on adjacent phenyl rings, a planar conformation is energetically highly unfavorable. To alleviate this steric strain, the peripheral phenyl rings twist out of the plane of the central ring, resulting in a stable, non-planar, propeller-shaped molecule. The degree of this twisting, characterized by the dihedral angle between the plane of the peripheral phenyl rings and the central benzene ring, is a direct consequence of the steric hindrance. Computational modeling provides a powerful tool to quantify the energetic landscape of this rotation and to understand its impact on the molecule's properties.

Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for determining the electronic structure of molecules, making it well-suited for geometry optimization and the calculation of potential energy surfaces.

2.1.1. Geometry Optimization

To determine the most stable conformation of this compound, a geometry optimization is performed. This calculation seeks the minimum energy structure on the potential energy surface.

Experimental Protocol: DFT Geometry Optimization

-

Input Structure Preparation: A starting 3D structure of this compound is generated using molecular building software (e.g., Avogadro, ChemDraw). An initial guess for the propeller conformation is advisable.

-

Computational Chemistry Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is used.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a commonly used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more flexible one like 6-31++G(d,p) is selected to provide a good balance between accuracy and computational cost.

-

-

Calculation Type: A geometry optimization (Opt) calculation is specified.

-

Execution and Analysis: The calculation is run, and upon completion, the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles are extracted from the output file. A frequency calculation (Freq) should be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

2.1.2. Rotational Energy Barrier Calculation

To quantify the steric hindrance, the energy barrier to rotation of one of the phenyl rings can be calculated. This is typically achieved by performing a relaxed potential energy surface (PES) scan.

Experimental Protocol: DFT Potential Energy Surface Scan

-

Optimized Structure: The optimized geometry from the previous step is used as the starting point.

-

Dihedral Angle Definition: A dihedral angle corresponding to the rotation of one phenyl group relative to the central benzene ring is defined. This involves selecting four atoms that define this torsion.

-

Scan Parameters:

-

Scan Type: A relaxed scan is chosen, where at each step of the dihedral angle rotation, the rest of the molecule's geometry is allowed to relax to its minimum energy.

-

Scan Range: The dihedral angle is scanned over a range, for example, from 0° to 180° or 360°.

-

Step Size: A step size of 10° is typically sufficient to map the potential energy surface accurately.

-

-

Execution and Analysis: The calculation is executed, and the relative energy at each dihedral angle step is extracted from the output. Plotting the relative energy versus the dihedral angle provides the rotational energy profile and the height of the rotational barrier.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and stability at different temperatures.

2.2.1. Force Field Parametrization

A crucial step for accurate MD simulations is the selection and, if necessary, parametrization of a force field. For a molecule like this compound, a general force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can be used.

Experimental Protocol: Force Field Parametrization and System Setup for GROMACS

-

Molecule Preparation: An optimized 3D structure of this compound (e.g., from a DFT calculation) is saved in a .mol2 or .pdb format.

-

Topology Generation:

-

Use a tool like acpype (AnteChamber PYthon Parser interfacE) or the CGenFF server to generate a GROMACS topology file (.top) and coordinate file (.gro). These tools will assign atom types and generate the necessary bond, angle, and dihedral parameters based on the chosen force field (e.g., GAFF for acpype, CGenFF for its server).

-

For any missing parameters, which can occur for novel molecular fragments, manual parametrization by fitting to quantum mechanical data may be necessary.

-

-

Simulation Box Setup:

-

Define a simulation box (e.g., cubic) around the molecule using gmx editconf. The box size should be large enough to avoid self-interaction under periodic boundary conditions.

-

-

Solvation (Optional): If the simulation is to be performed in a solvent, the box is filled with solvent molecules (e.g., water, using gmx solvate).

-

Adding Ions (Optional): If the molecule is charged or if a specific ionic strength is required, ions are added to the system using gmx genion.

-

Energy Minimization: The system is energy minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is done using gmx grompp to create a run input file (.tpr) from the em.mdp parameter file and then running gmx mdrun.

-

Equilibration: The system is equilibrated in two phases:

-

NVT (Canonical Ensemble): The system is heated to the desired temperature while keeping the volume constant.

-

NPT (Isothermal-Isobaric Ensemble): The pressure of the system is coupled to a barostat to bring it to the desired pressure.

-

-

Production MD: The production simulation is run for the desired length of time, and the trajectory is saved for analysis.

Quantitative Data

The following tables summarize key quantitative data related to the steric hindrance of this compound, derived from computational studies.

Table 1: Optimized Geometry of this compound (Propeller Conformation)

| Parameter | Value (DFT B3LYP/6-31++G(d,p)) |

| Phenyl Ring Twist Dihedral Angle | ~65° |

| Central C-C Bond Length | ~1.41 Å |

| C-C Bond Length (Central to Phenyl) | ~1.50 Å |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

Table 2: Rotational Energy Profile of a Phenyl Ring

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Eclipsed) | High (Transition State) |

| 65 (Staggered) | 0.0 (Global Minimum) |

| 90 | Intermediate |

| 120 (Eclipsed) | High (Transition State) |

| 180 (Staggered) | Higher than 65° minimum |

Note: This table represents a conceptual profile. Specific energy values require dedicated PES scan calculations.

Visualizations

The following diagrams illustrate the computational workflows described in this guide.

Conclusion

Computational modeling is an indispensable tool for elucidating the structural and energetic consequences of steric hindrance in this compound. DFT calculations provide accurate geometries and rotational energy barriers, while MD simulations offer insights into the molecule's dynamic behavior. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists in the fields of chemistry, materials science, and drug development who wish to computationally investigate this compound and its derivatives. The unique, sterically-driven, propeller-shaped architecture of this compound makes it a valuable scaffold, and a thorough understanding of its conformational landscape through computational modeling will undoubtedly facilitate the design of novel functional molecules.

Theoretical Deep Dive into the Electronic Landscape of Hexaphenylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylbenzene (HPB) is a fascinating aromatic molecule characterized by a central benzene ring peripherally substituted with six phenyl rings. This unique "propeller-like" three-dimensional structure, arising from steric hindrance that forces the phenyl rings to twist out of the plane of the central ring, imparts remarkable electronic and photophysical properties. These characteristics, including a wide highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, make HPB and its derivatives promising candidates for a variety of applications in materials science, particularly in the realm of organic electronics such as organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of this compound, detailing the computational methodologies employed and presenting key quantitative data.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of this compound is fundamentally governed by its frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. Theoretical chemistry provides powerful tools to calculate these and other key electronic descriptors. The following table summarizes theoretically determined electronic properties of this compound from computational studies.

| Property | Computational Method | Basis Set | Calculated Value (eV) |

| HOMO Energy | DFT/B3LYP | 6-31G(d) | -6.02 |

| LUMO Energy | DFT/B3LYP | 6-31G(d) | -0.78 |

| HOMO-LUMO Gap | DFT/B3LYP | 6-31G(d) | 5.24 |

| Ionization Potential | DFT/B3LYP | 6-31G(d) | 6.02 |

| Electron Affinity | DFT/B3LYP | 6-31G(d) | 0.78 |

Note: The values presented are illustrative and based on typical results from Density Functional Theory (DFT) calculations. Actual values may vary depending on the specific functional, basis set, and computational software used.

Experimental and Theoretical Spectroscopic Analysis

The electronic transitions of this compound can be probed experimentally using UV-Vis absorption spectroscopy and further understood through theoretical calculations.

Experimental UV-Vis Absorption Spectrum

The experimental UV-Vis absorption spectrum of this compound in dichloromethane (CH2Cl2) reveals characteristic absorption bands. A notable feature in the spectrum is the strong absorption peak observed in the ultraviolet region, which corresponds to π-π* electronic transitions within the aromatic system[1].

Theoretical UV-Vis Absorption Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the positions and intensities of absorption bands. For this compound, TD-DFT calculations, typically employing the B3LYP functional with a 6-31G(d) basis set, can reproduce the main features of the experimental UV-Vis spectrum, providing insights into the nature of the electronic transitions involved.

Detailed Methodologies: A Guide to Computational Protocols

The theoretical investigation of the electronic properties of this compound involves a series of well-defined computational steps. These protocols are designed to yield accurate and reliable data on the molecule's electronic structure and behavior.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. For a molecule like this compound, the following protocol is typically employed:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the total energy of the system with respect to the positions of the atoms. A common and effective method for this is the B3LYP functional combined with the 6-31G(d) basis set.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. From these calculations, the energies of the HOMO and LUMO are extracted. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.

-

Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem, where the IP is approximated as the negative of the HOMO energy and the EA is approximated as the negative of the LUMO energy.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra

To simulate the UV-Vis absorption spectrum, the following TD-DFT protocol is typically used:

-

Ground State Calculation: An initial DFT calculation is performed on the optimized ground-state geometry of the molecule to obtain the ground-state electronic structure.

-

Excited State Calculation: A TD-DFT calculation is then carried out to compute the vertical excitation energies and oscillator strengths for a specified number of excited states. The B3LYP functional with the 6-31G(d) basis set is a common choice for this step.

-

Spectrum Generation: The calculated excitation energies (often converted to wavelengths) and their corresponding oscillator strengths are used to generate a theoretical absorption spectrum. This spectrum can then be compared with the experimental spectrum for validation and interpretation.

Visualizing the Computational Workflow

The process of theoretically determining the electronic properties of this compound can be visualized as a systematic workflow. The following diagrams, generated using the DOT language, illustrate the logical steps involved in these computational studies.

Conclusion

Theoretical studies, primarily employing Density Functional Theory and its time-dependent extension, provide invaluable insights into the electronic properties of this compound. These computational methods allow for the detailed characterization of its frontier molecular orbitals, the prediction of its electronic spectra, and the elucidation of the structure-property relationships that make it a compelling material for advanced applications. The synergy between theoretical calculations and experimental observations is crucial for the rational design of novel this compound-based materials with tailored electronic and optical properties for the next generation of organic electronic devices.

References

Polymorphism in Crystalline Hexaphenylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenylbenzene (HPB), a sterically hindered aromatic molecule, is a subject of significant interest in materials science and crystal engineering due to its unique propeller-like conformation and potential applications in optoelectronics and as a building block for larger functional molecules. The ability of this compound to exist in different crystalline forms, or polymorphs, is a critical aspect that influences its physical and chemical properties, such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the known polymorphs of crystalline this compound, including their crystallographic and thermal properties. Detailed experimental protocols for the synthesis, crystallization, and characterization of these polymorphs are presented, along with visualizations of key experimental workflows.

Introduction

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of paramount importance in the pharmaceutical and materials science industries. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, dissolution rate, and stability, which can have profound implications for a drug's efficacy and a material's performance. This compound (C₄₂H₃₀), a molecule with a central benzene ring fully substituted with phenyl groups, adopts a non-planar, propeller-like conformation due to steric hindrance between the peripheral phenyl rings.[1] This unique molecular geometry gives rise to complex intermolecular interactions and packing arrangements in the solid state, leading to the existence of multiple polymorphic forms.[2][3]

This guide summarizes the current understanding of the polymorphism of crystalline this compound, focusing on the structural and thermal characterization of its known solid-state forms.

Known Polymorphs of this compound

Currently, at least two polymorphs of this compound have been identified at ambient pressure, both belonging to the orthorhombic crystal system. Additionally, a pressure-induced phase transition to a monoclinic polymorph has been reported.[2][3][4]

Ambient Pressure Polymorphs

Two orthorhombic polymorphs of this compound have been described in the literature.

-

Form I (Pna2₁): This is the most commonly reported and well-characterized polymorph. It crystallizes in the non-centrosymmetric space group Pna2₁.[3]

-